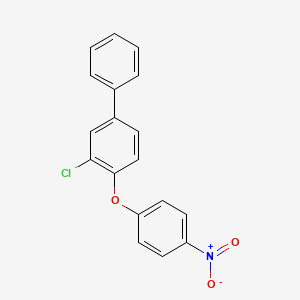

3-Chloro-4-(4-nitrophenoxy)biphenyl

Description

Structure

3D Structure

Properties

CAS No. |

6945-85-3 |

|---|---|

Molecular Formula |

C18H12ClNO3 |

Molecular Weight |

325.7 g/mol |

IUPAC Name |

2-chloro-1-(4-nitrophenoxy)-4-phenylbenzene |

InChI |

InChI=1S/C18H12ClNO3/c19-17-12-14(13-4-2-1-3-5-13)6-11-18(17)23-16-9-7-15(8-10-16)20(21)22/h1-12H |

InChI Key |

QBPFRTRISMTXSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of 3 Chloro 4 4 Nitrophenoxy Biphenyl

Mechanistic Investigations of Substitution Reactions Involving the Biphenyl (B1667301) Moiety

The biphenyl core of 3-Chloro-4-(4-nitrophenoxy)biphenyl is susceptible to substitution reactions, though the specifics are influenced by the existing substituents. The two phenyl rings in biphenyl itself are not perfectly coplanar due to steric hindrance, with a dihedral angle of about 45 degrees. libretexts.org This conformation can influence the accessibility of reaction sites. For this compound, the bulky substituents would further influence this torsional angle. In a related compound, 4-(4-nitrophenoxy)biphenyl, the two phenyl rings of the biphenyl unit are nearly coplanar, while the nitrophenyl ring is significantly twisted out of this plane. nih.gov

Substitution reactions on the biphenyl moiety can be directed to various positions, depending on the nature of the attacking reagent and the electronic influence of the existing groups. The chloro and nitrophenoxy groups will have a directing effect on incoming electrophiles or nucleophiles.

Role of the Nitro Group in Electronic Perturbations and Reactivity

The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. This has several significant consequences for the reactivity of this compound:

Activation towards Nucleophilic Aromatic Substitution (SNA_r): The nitro group strongly activates the phenoxy ring towards attack by nucleophiles, particularly at the positions ortho and para to its location. In this molecule, the nitro group is para to the ether linkage. This electronic pull facilitates the departure of a leaving group from the same ring. While the ether oxygen is not a typical leaving group in SNA_r, this activation makes the phenoxy ring's protons more acidic and can influence reactions on that ring.

Deactivation towards Electrophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the nitro group deactivates the phenoxy ring towards electrophilic attack. Electrophiles, being electron-seeking, will be repelled by the electron-deficient ring. Any electrophilic substitution that does occur would be directed to the meta position relative to the nitro group.

Studies on related systems, such as 4'-substituted-4-biphenylyloxenium ions, have shown that a nitro substituent has a significant impact on the reactivity and stability of intermediates. acs.org The classical steric and electronic effects of the nitro group have been extensively studied in various aromatic systems. researchgate.net

Reactivity of the Chloro Substituent in Cross-Coupling Reactions

The chloro substituent on the biphenyl ring is a key functional group for participating in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming biaryl linkages. The chloro atom on the biphenyl ring can be coupled with an aryl boronic acid in the presence of a palladium catalyst and a base. Given that the molecule already possesses a biphenyl structure, this reaction could be used to synthesize more complex polyaromatic systems. The general applicability of Suzuki-Miyaura coupling to chloroarenes is well-established. acs.orgacs.org

Other Cross-Coupling Reactions: The chloro group can also participate in other cross-coupling reactions such as:

Buchwald-Hartwig Amination: For the formation of a C-N bond, reacting with an amine.

Sonogashira Coupling: For the formation of a C-C triple bond, reacting with a terminal alkyne.

Heck Reaction: For the formation of a C-C double bond, reacting with an alkene.

The table below summarizes the expected outcomes of various cross-coupling reactions at the chloro position.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Expected Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd catalyst, Base | Poly-aryl system |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Base | Aryl amine |

| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | Aryl alkyne |

| Heck | Alkene | Pd catalyst, Base | Aryl alkene |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenoxy and Biphenyl Rings

The reactivity of the two aromatic systems towards electrophilic and nucleophilic attack will be markedly different due to the substituents they bear.

Phenoxy Ring:

Electrophilic Substitution: As mentioned, the strong electron-withdrawing nitro group deactivates this ring towards electrophiles. Any reaction would likely be slow and directed to the positions meta to the nitro group (and ortho to the ether linkage).

Nucleophilic Substitution: This ring is activated towards nucleophilic attack, but a typical SNA_r reaction requires a good leaving group at a position activated by the nitro group. In this molecule, there isn't a conventional leaving group on this ring.

Biphenyl Ring (Substituted Ring):

Electrophilic Substitution: The reactivity of this ring is governed by the combined electronic effects of the chloro and nitrophenoxy substituents. The chloro group is a deactivator but is ortho, para-directing. The nitrophenoxy group's ether oxygen is an activator and is ortho, para-directing. The positions for electrophilic attack would be determined by the interplay of these directing effects and steric hindrance.

Nucleophilic Substitution: Generally, this ring is not activated towards nucleophilic attack unless a very strong nucleophile is used or under harsh reaction conditions. The chloro atom itself could be a site for nucleophilic substitution, though this typically requires forcing conditions or catalytic activation (as in cross-coupling).

Oxidative and Reductive Transformation Pathways

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) under various conditions. This transformation is one of the most predictable and useful reactions for this molecule. Common reagents for this reduction include:

Catalytic hydrogenation (H₂, Pd/C)

Metals in acidic solution (e.g., Sn/HCl, Fe/HCl)

Sodium dithionite (B78146) (Na₂S₂O₄)

The resulting amine, 3-Chloro-4-(4-aminophenoxy)biphenyl, would have significantly different electronic properties and reactivity compared to the parent nitro compound. For instance, the amino group is a strong activator for electrophilic aromatic substitution. A related compound, 4-(4-nitrophenoxy)biphenyl, is noted as a precursor to an amine that can be used as a curing agent for epoxy resins, highlighting the utility of this transformation. nih.gov

Oxidation: The aromatic rings are generally stable to oxidation except under harsh conditions that would likely degrade the molecule. The ether linkage could also be susceptible to cleavage under strong oxidative conditions.

Theoretical Studies and Computational Chemistry of 3 Chloro 4 4 Nitrophenoxy Biphenyl

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can predict molecular geometry, orbital energies, charge distribution, and various other electronic properties that govern the molecule's reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule like 3-Chloro-4-(4-nitrophenoxy)biphenyl, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), can provide detailed insights into its electronic structure.

Key applications of DFT for this molecule would include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating properties such as ionization potential, electron affinity, and the distribution of electron density. The presence of the electron-withdrawing nitro group and the chloro substituent significantly influences the electronic landscape of the molecule.

Natural Bond Orbital (NBO) Analysis: Investigating charge transfer interactions between different parts of the molecule, which can reveal the nature of bonding and conjugation.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| Dipole Moment | ~3.5 - 4.5 D | Indicates a significant molecular polarity, primarily due to the nitro group. |

| HOMO Energy | ~ -7.0 to -6.5 eV | Represents the energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | ~ -2.5 to -2.0 eV | Represents the energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 4.5 to 4.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The values in this table are hypothetical and are based on typical ranges observed for similar aromatic ether compounds. Actual values would require specific DFT calculations.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a more rigorous, albeit computationally intensive, approach to studying electronic structure. These calculations are based on first principles without empirical parameterization.

For this compound, ab initio calculations would be valuable for:

Accurate Molecular Orbital Visualization: Providing a detailed picture of the spatial distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized primarily on the phenoxy and biphenyl (B1667301) rings, while the LUMO is likely to be concentrated around the nitro-substituted phenyl ring due to the strong electron-withdrawing nature of the nitro group.

Benchmarking DFT Results: Comparing ab initio results with those from DFT can help validate the choice of functional and basis set used in the DFT calculations.

Conformational Analysis and Energy Landscapes

The flexibility of the ether linkage and the biphenyl bond in this compound allows for multiple rotational isomers (conformers). Understanding the relative energies of these conformers is crucial as the molecular conformation can significantly impact its biological activity and physical properties.

Conformational analysis is typically performed by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step using quantum chemical methods. This generates a potential energy surface that reveals the most stable conformers (energy minima) and the energy barriers between them (transition states). For the parent compound, 4-(4-Nitrophenoxy)biphenyl, crystallographic data has shown that the two phenyl rings of the biphenyl unit are nearly coplanar, while the nitrophenyl ring is significantly twisted out of this plane. nih.gov A similar trend would be expected for the chloro-substituted derivative.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (C-C of biphenyl) | Relative Energy (kcal/mol) |

| Global Minimum | ~ 60-70° | ~ 30-40° | 0.0 |

| Local Minimum 1 | ~ 110-120° | ~ 30-40° | 1.5 - 2.5 |

| Local Minimum 2 | ~ 60-70° | ~ 140-150° | 3.0 - 4.0 |

Note: The dihedral angles and relative energies are hypothetical and serve to illustrate the expected conformational landscape. Precise values would require detailed computational scans.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how a molecule behaves over time and interacts with its environment. By simulating the motion of atoms and molecules, MD can shed light on solvation effects, binding affinities to biological targets, and the formation of aggregates.

For this compound, MD simulations could be employed to:

Study Solvation: Investigate how the molecule interacts with different solvents, which is important for understanding its solubility and partitioning behavior.

Analyze Intermolecular Forces: Characterize the nature and strength of non-covalent interactions, such as pi-pi stacking between the aromatic rings and hydrogen bonding if appropriate partners are present.

Simulate Membrane Permeation: Predict how the molecule might traverse biological membranes, which is relevant for assessing its potential bioavailability.

Prediction of Spectroscopic Signatures and Vibrational Modes (excluding identification)

Computational methods can predict various spectroscopic properties, which can aid in the structural characterization of a molecule.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic rings, C-O-C stretching of the ether linkage, C-Cl stretching, and symmetric and asymmetric stretching of the NO2 group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of 1H and 13C atoms. acs.org These predictions can be compared with experimental data to confirm the molecular structure. The electronic environment of each nucleus, influenced by the chloro and nitro substituents, will determine its chemical shift.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. The predicted absorption maxima (λmax) would correspond to electronic transitions, likely involving the pi systems of the aromatic rings and the nitro group.

Reaction Pathway Predictions and Transition State Analysis

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. By mapping out the potential energy surface for a reaction, it is possible to identify the most likely reaction pathways, locate the transition states, and calculate the activation energies.

For this compound, theoretical studies could investigate:

Nucleophilic Aromatic Substitution: The reactivity of the chloro-substituent towards nucleophilic attack could be explored. DFT studies on related polychlorinated biphenyls have investigated the mechanisms of dechlorination. nih.gov

Reduction of the Nitro Group: The pathway for the reduction of the nitro group to an amino group, a common transformation in organic synthesis, could be modeled to understand the intermediates and energy barriers involved.

Radical Reactions: The reaction of the molecule with radicals, which can be relevant in environmental degradation pathways, could be studied. For instance, the reaction mechanism of 4-chlorobiphenyl (B17849) with the NO3 radical has been investigated using theoretical methods. bldpharm.com

By calculating the geometries and energies of reactants, products, intermediates, and transition states, a detailed understanding of the molecule's chemical reactivity can be achieved.

Derivatives and Analogs of 3 Chloro 4 4 Nitrophenoxy Biphenyl

Synthesis and Characterization of Structural Isomers and Homologs

The synthesis of 3-chloro-4-(4-nitrophenoxy)biphenyl and its structural isomers or homologs can be achieved through several established synthetic routes, primarily involving the formation of the ether linkage and the biphenyl (B1667301) group. A common and effective method for creating the diaryl ether bond is the Ullmann condensation. wikipedia.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org For the synthesis of the target molecule, this would involve the reaction of a 3-chloro-4-halobiphenyl with 4-nitrophenol, or a 4-phenoxybiphenyl (B1617661) derivative with a suitable nitro-substituted aryl halide. A related approach involves the nucleophilic aromatic substitution (SNAr) reaction, where an activated aryl halide reacts with a phenoxide. science.govlibretexts.orgresearchgate.net The presence of the nitro group in one of the precursors can activate the ring towards nucleophilic attack. libretexts.org

A practical example of a similar synthesis is the preparation of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene. In this synthesis, 4-chlorophenol (B41353) is treated with potassium hydroxide (B78521) to form the corresponding phenoxide, which then reacts with 3,4-dichloronitrobenzene (B32671) in the presence of a copper catalyst to yield the diaryl ether. nih.gov A similar strategy could be employed for the synthesis of this compound by replacing 3,4-dichloronitrobenzene with a suitable 4-substituted-3-chlorobiphenyl.

The biphenyl core of the molecule is often constructed via Suzuki-Miyaura cross-coupling. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide, offering a highly versatile and efficient method for forming carbon-carbon bonds. wikipedia.orglibretexts.orgacs.orgacs.orgnih.gov For instance, 3-chloro-4-phenoxy-1-bromobenzene could be coupled with phenylboronic acid to yield the final biphenyl structure. The reaction conditions are generally mild, and a wide variety of functional groups are tolerated. wikipedia.org

The characterization of these compounds relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical environment of the protons and carbons, confirming the substitution pattern. Infrared (IR) spectroscopy helps in identifying the characteristic vibrational frequencies of the functional groups, such as the C-Cl, N-O (from the nitro group), and C-O-C (ether) bonds. Mass spectrometry (MS) is employed to confirm the molecular weight and fragmentation pattern of the synthesized compounds.

Table 1: Representative Synthesis of a Related Diphenyl Ether

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| 4-chlorophenol and 3,4-dichloronitrobenzene | KOH, Cu, 110-120 °C | 3-chloro-4-(4'-chlorophenoxy)nitrobenzene | 96% | nih.gov |

Functionalization Strategies: Modifying the Chloro and Nitro Groups

The chloro and nitro groups on the this compound scaffold are key handles for further functionalization, allowing for the introduction of diverse chemical properties.

The nitro group is readily reduced to an amino group under various conditions. wikipedia.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), or chemical reduction with metals such as iron, tin, or zinc in acidic media. wikipedia.orgscispace.com For example, the reduction of a similar nitro-diphenyl ether has been achieved with high yield using iron powder in a mixture of ethanol (B145695) and water with acetic acid. nih.gov This transformation from a nitro to an amino group is fundamental, as the resulting amine can serve as a precursor for a wide range of subsequent reactions, including amide and imine formation. nih.govnih.gov The reduction can sometimes be chemoselective, stopping at the hydroxylamine (B1172632) stage with specific reagents like zinc dust and ammonium (B1175870) chloride. wikipedia.orgnih.gov

The chloro group, being a halogen, can participate in various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be used to form new carbon-carbon bonds, introducing alkyl, alkenyl, or alkynyl substituents. The chloro group can also be a site for amination reactions, such as the Buchwald-Hartwig amination, to form N-aryl linkages. wikipedia.org Furthermore, under certain conditions, the chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution, although this may require harsh conditions or further activation of the aromatic ring.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Product | Reference |

| Iron powder, Acetic acid | EtOH/H₂O, reflux | Amine | nih.gov |

| Tin(II) chloride | Acidic media | Amine | wikipedia.org |

| Catalytic Hydrogenation (Pd/C, PtO₂) | H₂ gas | Amine | wikipedia.org |

| Zinc dust, Ammonium chloride | Aqueous solution | Hydroxylamine | wikipedia.orgnih.gov |

Introduction of Additional Substituents on the Biphenyl and Phenoxy Rings

Beyond modifying the existing chloro and nitro groups, additional substituents can be introduced onto the biphenyl and phenoxy rings to further tailor the molecule's properties. Electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation, can be employed to introduce new functional groups. rsc.org The directing effects of the existing substituents will govern the position of the new incoming group. For instance, the phenoxy group is an ortho-, para-director, while the chloro and nitro groups are meta-directors.

A powerful method for introducing a wide variety of substituents is through the use of organometallic cross-coupling reactions. If the biphenyl or phenoxy rings are pre-functionalized with a halogen or a triflate group, Suzuki-Miyaura coupling can be used to introduce new aryl or alkyl groups. nih.govrsc.org Similarly, Heck coupling can introduce alkenyl groups, and Sonogashira coupling can introduce alkynyl groups. These reactions offer a high degree of control and functional group tolerance. For example, a bromo-substituted biphenyl ether can be reacted with a boronic acid in the presence of a palladium catalyst to form a more complex biphenyl derivative. rsc.org

Polymeric and Supramolecular Assemblies Incorporating the Biphenyl Ether Moiety

The this compound scaffold can serve as a monomeric unit for the construction of larger polymeric and supramolecular structures. Following the reduction of the nitro group to an amine, the resulting amino-chloro-phenoxy-biphenyl can be used to synthesize various polymers. For instance, if a second amino group is introduced to the molecule, the resulting diamine can be a monomer for the synthesis of polyamides and polyimides.

Polyamides can be synthesized by the polycondensation of the diamine with a diacid chloride or a dicarboxylic acid. elsevierpure.comresearchgate.netresearchgate.net These materials often exhibit high thermal stability and mechanical strength. researchgate.net Similarly, polyimides, known for their exceptional thermal and chemical resistance, can be prepared by the reaction of the diamine with a dianhydride. nih.govacs.orgresearchgate.netcore.ac.ukrsc.org The properties of the resulting polymers, such as solubility, thermal stability, and mechanical strength, can be tuned by the choice of the co-monomer. nih.govacs.org

The rigid structure of the biphenyl ether moiety, combined with the potential for directional intermolecular interactions like hydrogen bonding (from the amino group) and π-π stacking (from the aromatic rings), makes it a candidate for the formation of ordered supramolecular assemblies. nih.govst-andrews.ac.uk The specific arrangement of chloro and nitro groups can influence the formation of halogen and nitro-involved non-covalent interactions, which can play a crucial role in the self-assembly process. nih.govst-andrews.ac.uk These assemblies can take the form of liquid crystals, gels, or other ordered nanostructures, with potential applications in materials science and electronics.

Table 3: Examples of Polymers Derived from Aromatic Diamines

| Polymer Type | Monomers | Key Properties | References |

| Polyamide-imide (PAI) | Diaminodiphenyl ether and trimellitic anhydride (B1165640) chloride (TMAC) | High thermal stability (Td₅% > 450 °C), good mechanical strength | nih.gov |

| Polyimide (PI) | 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl and dianhydrides | High optical transparency, low dielectric constant, low water absorption | acs.orgresearchgate.net |

| Aromatic Polyamides | Aromatic diamines and diacids | High thermal stability | researchgate.net |

Structure Activity Relationship Sar Studies Centered on 3 Chloro 4 4 Nitrophenoxy Biphenyl Scaffolds

Correlating Structural Modifications with Modulated Chemical Behavior

To illustrate these relationships, consider a hypothetical series of analogues based on the core structure of 3-Chloro-4-(4-nitrophenoxy)biphenyl, where modifications are made to the substituents and the resulting impact on a generic biological activity (e.g., enzyme inhibition) is measured. The data in the table below is representative of the types of findings in SAR studies of similar diaryl ether compounds.

| Compound | Modification from Parent Scaffold | LogP (Calculated) | Relative Activity (%) |

|---|---|---|---|

| This compound | Parent Compound | 5.8 | 100 |

| 4-(4-Nitrophenoxy)biphenyl | Removal of 3-Chloro | 5.3 | 85 |

| 3-Chloro-4-(4-aminophenoxy)biphenyl | Reduction of 4-Nitro to 4-Amino | 5.1 | 30 |

| 3,5-Dichloro-4-(4-nitrophenoxy)biphenyl | Addition of 5-Chloro | 6.3 | 115 |

| 3-Chloro-4-(4-nitrophenoxy)-4'-methoxybiphenyl | Addition of 4'-Methoxy | 6.0 | 95 |

From this representative data, several SAR trends can be inferred:

The presence of the 3-chloro group appears to contribute positively to the hypothetical activity, as its removal slightly decreases the relative activity.

The 4-nitro group is critical for activity. Its reduction to an amino group, which drastically changes the electronic properties from electron-withdrawing to electron-donating, leads to a significant loss of activity. nih.gov

Increasing the lipophilicity and electron-withdrawing character by adding a second chloro group at the 5-position can potentially enhance activity.

Substitution on the second phenyl ring (the one not containing the chloro and nitrophenoxy groups) with an electron-donating group like methoxy (B1213986) has a minor impact, suggesting that modifications on this part of the molecule might be better tolerated.

Electronic Effects of Substituents on Molecular Properties

The electronic properties of the this compound scaffold are largely dictated by the inductive and resonance effects of its substituents. The chloro and nitro groups are both strongly electron-withdrawing, which has a profound impact on the electron density distribution across the aromatic rings. This, in turn, influences the molecule's reactivity, pKa, and potential for intermolecular interactions such as hydrogen bonding and pi-stacking. researchgate.net

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) for a substituent is a measure of its electron-donating or electron-withdrawing character.

Below is a table summarizing the electronic properties of the key substituents in the this compound scaffold.

| Substituent | Position | Hammett Constant (σp) | Electronic Effect |

|---|---|---|---|

| -Cl | 3 | +0.23 | Inductively withdrawing, weakly deactivating |

| -NO2 | 4' (on phenoxy ring) | +0.78 | Strongly withdrawing by resonance and induction, strongly deactivating |

| -H | - | 0.00 | Reference |

| -NH2 | 4' (hypothetical) | -0.66 | Strongly donating by resonance, strongly activating |

Steric Hindrance and Conformational Flexibility in SAR

The three-dimensional shape of this compound is a critical determinant of its ability to interact with other molecules. The biphenyl (B1667301) unit is not planar; the two phenyl rings are twisted relative to each other to minimize steric repulsion between the ortho-hydrogens. acs.org The angle of this twist, known as the dihedral or torsional angle, is a key conformational parameter. researchgate.netwikipedia.org

The following table presents calculated dihedral angles for a series of substituted biphenyls, illustrating the impact of steric hindrance.

| Compound | Ortho Substituent(s) | Calculated Dihedral Angle (°) | Rotational Energy Barrier (kcal/mol) |

|---|---|---|---|

| Biphenyl | -H, -H | ~44 | ~2.0 |

| 2-Chlorobiphenyl | -Cl, -H | ~55 | ~6.0 |

| 2,2'-Dichlorobiphenyl | -Cl, -Cl | ~70 | ~15.0 |

| 2,2'-Dimethylbiphenyl | -CH3, -CH3 | ~85 | ~18.0 |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling represents a more advanced, computational approach to SAR. QSAR seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. cdc.gov This is achieved by calculating a set of numerical descriptors for each molecule that encode its physicochemical properties, such as steric, electronic, and hydrophobic characteristics.

For a series of analogues of this compound, a QSAR model could be developed to predict their activity. This typically involves the following steps:

Data Set Preparation: A training set of compounds with known structures and measured biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the training set.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a subset of the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using a separate test set of compounds that were not used in the model building process.

A hypothetical QSAR equation for a series of this compound analogues might take the following form:

log(1/C) = a(logP) + b(σ) + c(Es) + d

Where:

log(1/C) is the biological activity (e.g., the logarithm of the inverse of the concentration required for a 50% inhibitory effect).

logP is the logarithm of the octanol-water partition coefficient, a measure of hydrophobicity.

σ (sigma) is the Hammett constant, representing the electronic effect of a substituent.

Es is the Taft steric parameter, quantifying the steric bulk of a substituent.

a, b, and c are coefficients determined by the regression analysis, and d is a constant.

Such a model would allow for the prediction of the biological activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent or selective compounds. QSAR studies on related structures, such as polybrominated diphenyl ethers, have shown that both steric and electronic parameters are often crucial for predicting their biological interactions. nih.gov

Advanced Analytical Methodologies for 3 Chloro 4 4 Nitrophenoxy Biphenyl Excluding Basic Identification

High-Resolution Mass Spectrometry for Elucidation of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of 3-Chloro-4-(4-nitrophenoxy)biphenyl and identifying byproducts from its synthesis. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically <5 ppm), allowing for the calculation of a unique elemental formula.

For the target compound, this compound, the molecular formula is C₁₈H₁₂ClNO₃. bldpharm.com HRMS analysis would be expected to yield an exact mass that confirms this composition, distinguishing it from other potential isobaric species.

Detailed Research Findings: In synthetic pathways, such as the Ullmann condensation used for creating diaryl ethers, various side reactions can occur. HRMS is critical for identifying potential impurities and reaction byproducts. For instance, in a synthesis starting from 3-chloro-4-phenylphenol and 1-chloro-4-nitrobenzene, HRMS could detect:

Unreacted starting materials.

Homocoupling products (e.g., dinitrobiphenyl or dichlorobiphenyl derivatives).

Products from incomplete reactions.

The fragmentation pattern observed in the MS/MS spectrum provides further structural information, revealing the connectivity of the biphenyl (B1667301), chloro, and nitrophenoxy moieties. This data is crucial for confirming the identity of the desired product and characterizing the impurity profile of a synthesized batch.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is necessary for complete and unambiguous signal assignment.

Detailed Research Findings:

¹H NMR: The ¹H NMR spectrum would show a complex series of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the nitrophenoxy ring are expected to be the most downfield due to the strong electron-withdrawing effect of the nitro group. nih.gov The protons on the chlorinated biphenyl core would exhibit distinct splitting patterns based on their coupling with adjacent protons.

¹³C NMR: The ¹³C NMR spectrum would display 18 distinct signals for the carbon atoms, assuming free rotation around the C-C single bond of the biphenyl system. The carbons bonded to the electronegative chlorine, oxygen, and nitro groups would have characteristic chemical shifts.

2D NMR: Advanced 2D NMR techniques are essential for definitive assignment. ipb.pt

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within each aromatic ring, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom.

A hypothetical ¹H NMR data interpretation is presented below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Protons ortho to -NO₂ | ~ 8.2 | Doublet |

| Protons meta to -NO₂ | ~ 7.2 | Doublet |

| Protons on unsubstituted biphenyl ring | ~ 7.4 - 7.6 | Multiplet |

| Protons on substituted biphenyl ring | ~ 7.1 - 7.8 | Multiplets |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in the molecule by probing their characteristic vibrational modes. researchgate.net

Detailed Research Findings:

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by strong absorptions corresponding to its key functional groups.

Nitro Group (-NO₂): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. actachemicamalaysia.com

Aryl Ether (C-O-C): Asymmetric and symmetric stretching vibrations for the aryl-O-aryl ether linkage would appear in the 1270-1230 cm⁻¹ and 1050-1010 cm⁻¹ regions.

Aromatic Rings (C=C and C-H): Multiple sharp bands from C=C stretching within the aromatic rings would be visible between 1600 cm⁻¹ and 1450 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are found above 3000 cm⁻¹.

Carbon-Chlorine Bond (C-Cl): A strong absorption due to the C-Cl stretching vibration is expected in the low-wavenumber region, typically between 760-505 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar nitro and ether groups give strong FTIR signals, the non-polar aromatic ring vibrations often produce strong signals in the Raman spectrum, aiding in a complete vibrational analysis.

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | FTIR/Raman | > 3000 |

| Aromatic C=C Stretch | FTIR/Raman | 1600 - 1450 |

| Asymmetric -NO₂ Stretch | FTIR | ~ 1520 |

| Symmetric -NO₂ Stretch | FTIR | ~ 1340 |

| Aryl C-O-C Stretch | FTIR | 1270 - 1230 |

| C-Cl Stretch | FTIR/Raman | 760 - 505 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: For a molecule like this compound, X-ray crystallography would unambiguously confirm the connectivity of the atoms. A key structural feature of biphenyl derivatives is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho protons, the rings are typically not coplanar. bath.ac.uk Studies on structurally similar compounds show that this twist angle is a critical parameter. bath.ac.ukmdpi.com X-ray analysis would also reveal the conformation of the C-O-C ether linkage and the planarity of the nitro group relative to its attached phenyl ring. Furthermore, this technique elucidates the crystal packing, identifying any significant intermolecular interactions such as π-π stacking or C-H···O and C-H···Cl hydrogen bonds that stabilize the crystal lattice. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for both the purification of this compound after synthesis and the analytical assessment of its purity.

Detailed Research Findings:

Purity Assessment with HPLC: High-Performance Liquid Chromatography (HPLC), particularly using a reverse-phase C18 column, is the standard method for determining the purity of the final product. A sample is analyzed to produce a chromatogram where the area of the main peak relative to the total area of all peaks gives a quantitative measure of purity. A hypothetical HPLC purity analysis is shown below.

| Peak Number | Retention Time (min) | Peak Area (%) | Identity |

| 1 | 3.5 | 0.8 | Impurity A |

| 2 | 4.2 | 0.5 | Impurity B |

| 3 | 6.8 | 98.5 | This compound |

| 4 | 7.5 | 0.2 | Impurity C |

Preparative and Flash Chromatography: For purification on a larger scale, flash column chromatography using silica (B1680970) gel is commonly employed to separate the desired product from unreacted starting materials and byproducts, as is typical for the synthesis of related diphenyl ethers. nih.gov

Advanced Separation: Due to the substitution pattern, this compound could potentially exhibit atropisomerism (chirality arising from restricted rotation about a single bond). If this were the case, specialized chiral chromatography would be necessary to separate the enantiomers. Techniques like nano-liquid chromatography (nano-LC) or capillary electrochromatography (CEC) using chiral stationary phases (CSPs), such as cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate), have proven effective for separating the enantiomers of structurally related compounds. researchgate.netphenomenex.com

Applications of 3 Chloro 4 4 Nitrophenoxy Biphenyl in Materials Science and Chemical Research

Precursor in Advanced Organic Synthesis

The structure of 3-Chloro-4-(4-nitrophenoxy)biphenyl makes it a valuable intermediate for the synthesis of more complex molecules. The biphenyl (B1667301) core is a common feature in pharmaceuticals and functional materials. rsc.org The synthesis of the biphenyl unit itself can be achieved through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orgacs.org

The formation of the diaryl ether bond in this compound can be accomplished via nucleophilic aromatic substitution or Ullmann condensation. A plausible synthetic route involves the reaction of a substituted phenol (B47542) with an activated aryl halide. For instance, the synthesis of the related compound 3-chloro-4-(4′-chlorophenoxy)nitrobenzene is achieved by reacting 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene (B32671) in the presence of a base like potassium hydroxide (B78521) and a copper catalyst. nih.gov A similar strategy could be employed for the target molecule.

Once synthesized, this compound serves as a versatile building block. The nitro group is particularly important as it can be readily reduced to an amine, opening pathways to a wide range of derivatives such as amides, sulfonamides, and other nitrogen-containing heterocycles. The chloro substituent can also participate in further cross-coupling reactions, allowing for the introduction of additional functional groups.

Table 1: Proposed Synthetic Route for this compound via Ullmann Condensation

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 3-Chloro-4-hydroxybiphenyl | 1-Fluoro-4-nitrobenzene | Copper(I) salt | Potassium Carbonate | DMF | This compound |

| 4-(4-Nitrophenoxy)-3-chlorophenylboronic acid | Bromobenzene | Palladium Catalyst | Base | Toluene/Water | This compound |

Role in Polymer Chemistry and Macromolecular Engineering

In the field of polymer science, functionalized biphenyls are crucial monomers for the production of high-performance polymers. The key to the utility of this compound in this context is the chemical handle provided by the nitro group.

The reduction of the nitro group to a primary amine (-NH2) transforms the molecule into a diamine precursor, which can then be used in polycondensation reactions. For example, the resulting amino derivative could react with diacyl chlorides to form polyamides or with dianhydrides to form polyimides. These classes of polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. The biphenyl unit in the polymer backbone would contribute to rigidity and a high glass transition temperature. While direct polymerization of this specific compound is not widely documented, the use of structurally similar molecules, such as polymer analogs of 3-chloro-4-benzyloxyphenylacetic acid, has been explored for creating polymers with specific activities. nih.gov

Table 2: Transformation and Potential Polymerization of this compound

| Starting Material | Reaction | Reagents | Resulting Monomer | Polymer Class | Co-monomer |

| This compound | Nitro Group Reduction | H₂, Pd/C or SnCl₂, HCl | 5-Chloro-4'-(4-aminophenoxy)-[1,1'-biphenyl]-4-amine | Polyamide | Terephthaloyl chloride |

| This compound | Nitro Group Reduction | H₂, Pd/C or SnCl₂, HCl | 5-Chloro-4'-(4-aminophenoxy)-[1,1'-biphenyl]-4-amine | Polyimide | Pyromellitic dianhydride |

Integration into Functional Organic Materials

The unique combination of a rigid biphenyl scaffold and polar substituents suggests that this compound could be integrated into functional organic materials. The extended aromatic system of the biphenyl core provides a basis for creating materials with high thermal stability and defined molecular shapes.

One area of potential application is in the field of liquid crystals. The rod-like shape of the biphenyl unit is a common motif in liquid crystalline molecules (mesogens). The introduction of polar lateral groups, such as a nitro group, is known to significantly influence the transition temperatures and the type of mesophases formed in biphenyl-based systems. researchgate.net The balance between the rigid core and the flexible ether linkage, along with the dipole moments of the chloro and nitro groups, could be tailored to induce specific liquid crystalline behaviors.

Contribution to Optoelectronic or Photonic Material Development

Aromatic nitro compounds and biphenyl derivatives are foundational to the development of materials with interesting optical and electronic properties. The this compound structure contains a donor-pi-acceptor (D-π-A) element, where the phenoxy group can act as an electron donor and the nitro group as a strong electron acceptor, connected through the biphenyl π-system. This type of architecture is often associated with nonlinear optical (NLO) activity.

Furthermore, the reduction of the nitro group to an amine yields a highly fluorescent aminobiphenyl derivative. Such fluorescent molecules can be used as organic luminophores in the fabrication of Organic Light Emitting Diodes (OLEDs) or as fluorescent probes in sensing applications. The specific substitution pattern and the presence of the chloro atom would modulate the emission wavelength and quantum yield. Studies on related 4,4′-bis(benzoyloxy)biphenyls have shown that the introduction of a nitro group significantly affects the mesomorphic and, by extension, the optical properties of the material. researchgate.net

Scaffold for Ligand Design in Coordination Chemistry

In coordination chemistry, a rigid molecular scaffold is often essential for creating ligands that can hold metal centers in a specific geometry to promote catalysis or form stable metal-organic frameworks (MOFs). The this compound molecule provides a well-defined, sterically bulky backbone.

The oxygen atoms of the ether linkage and the nitro group can act as potential coordination sites for metal ions, making the molecule a candidate for a bidentate ligand. The design of ligands with specific binding sites is a key strategy in developing selective catalysts and functional materials. nih.gov By modifying the biphenyl core with additional donor groups (e.g., through substitution at other positions), it is possible to design polydentate ligands based on this scaffold. The resulting metal complexes could have applications in homogeneous catalysis or as nodes in porous crystalline materials.

Future Research Directions and Unexplored Avenues

Catalyst Development for Novel Transformations

The synthesis and functionalization of diaryl ethers and biphenyls are cornerstones of modern organic chemistry, often relying on sophisticated catalytic systems. researchgate.netrsc.orgresearcher.life Future research could focus on developing novel catalysts for the synthesis and transformation of 3-Chloro-4-(4-nitrophenoxy)biphenyl, aiming for higher efficiency, selectivity, and milder reaction conditions.

Key research areas include:

Advanced Ullmann and Buchwald-Hartwig Couplings: While classic methods for diaryl ether synthesis, such as the Ullmann condensation, are well-established, there is a continuous drive to develop more efficient and versatile catalytic systems. rsc.orgorganic-chemistry.org Research could target the development of novel copper or palladium-based catalysts with specifically designed ligands to facilitate the C-O bond formation in the synthesis of this compound and its derivatives under milder conditions. researchgate.net

C-H Activation/Functionalization: Direct functionalization of the aromatic rings of this compound through C-H activation would be a highly atom-economical approach to generate novel derivatives. Future work could explore the use of transition metal catalysts (e.g., palladium, rhodium, iridium) to selectively introduce new functional groups onto the biphenyl (B1667301) or nitrophenoxy rings.

Catalytic Reduction of the Nitro Group: The nitro group is a versatile functional group that can be reduced to an amine, opening up a plethora of synthetic possibilities for further derivatization. Research into selective and efficient catalytic systems for the reduction of the nitro group in this compound, without affecting the chloro-substituent or the ether linkage, would be highly valuable. This could involve the use of heterogeneous catalysts (e.g., nanoparticles on a solid support) for enhanced recyclability. researcher.life

| Research Focus | Potential Catalyst Type | Desired Outcome |

| Diaryl Ether Synthesis | Ligand-modified Cu or Pd complexes | Milder reaction conditions, higher yields |

| C-H Functionalization | Rh, Ir, or Pd catalysts | Direct introduction of new functional groups |

| Selective Nitro Reduction | Heterogeneous metal nanoparticles | Efficient conversion to amine without dehalogenation |

Exploration of Biological Tool Applications (excluding human trials, dosage, safety)

The diverse biological activities of nitroaromatic compounds, biphenyls, and diaryl ethers suggest that this compound could serve as a valuable research tool in chemical biology. nih.govresearchgate.netrsc.orgijsdr.orgresearchgate.net Future studies could investigate its potential in various biological contexts, focusing on its mechanism of action at a molecular level.

Unexplored avenues include:

Enzyme Inhibition Studies: The biphenyl and nitrophenoxy motifs are present in various enzyme inhibitors. rsc.org this compound could be screened against a panel of enzymes, such as kinases, proteases, or sulfatases, to identify potential inhibitory activity. rsc.org Understanding the structure-activity relationship could pave the way for the design of more potent and selective inhibitors for research purposes.

Molecular Probes for Biological Imaging: The nitroaromatic group can act as a quencher of fluorescence. Derivatives of this compound could be designed as "turn-on" fluorescent probes. For instance, a probe could be synthesized where the nitro group is reduced by a specific enzyme, leading to the generation of a fluorescent signal. Such probes would be valuable for studying enzymatic activity in cellular environments.

Antimicrobial Research Tool: Nitroaromatic compounds have a long history in antimicrobial research. nih.govscielo.br Investigating the effect of this compound on various microbial strains could provide insights into novel mechanisms of antimicrobial action. It is important to note that this research would be purely for understanding biological pathways and not for therapeutic development in humans.

| Application Area | Research Approach | Potential Outcome |

| Enzyme Inhibition | High-throughput screening | Identification of novel enzyme inhibitors for research |

| Biological Imaging | Synthesis of fluorogenic derivatives | Development of molecular probes for enzymatic activity |

| Antimicrobial Mechanisms | In vitro microbial assays | Elucidation of new pathways for antimicrobial action |

Sustainable Chemistry Aspects of Synthesis and Utilization

The principles of green chemistry are increasingly important in chemical synthesis. acs.orgresearchgate.netmdpi.com Future research on this compound should prioritize the development of environmentally benign synthetic routes and applications.

Potential research directions are:

Solvent-Free or Green Solvent Synthesis: Exploring solvent-free reaction conditions or the use of greener solvents (e.g., water, supercritical CO2, bio-based solvents) for the synthesis of this compound would significantly reduce the environmental impact. acs.orgresearchgate.net

Recyclable Catalysts: The development of heterogeneous or magnetically recoverable catalysts for the key synthetic steps would facilitate catalyst recycling and minimize waste generation. researcher.liferesearchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Future synthetic strategies for this compound should aim for high atom economy.

Biodegradation Studies: Investigating the environmental fate and potential for biodegradation of this compound is crucial for understanding its long-term environmental impact. nih.gov

Integration into Nanomaterials and Hybrid Systems

The rigid structure of the biphenyl unit makes it an attractive component for the construction of advanced materials. ivanovo.ac.ruresearcher.life Future research could explore the integration of this compound into nanomaterials and hybrid systems to create materials with novel properties.

Unexplored avenues include:

Liquid Crystal Formulations: Biphenyl derivatives are known to form the basis of many liquid crystals. The specific substitution pattern of this compound could be investigated for its potential to form liquid crystalline phases, either on its own or as a dopant in other liquid crystal mixtures.

Surface Modification of Nanoparticles: The functional groups on this compound could be utilized to anchor the molecule onto the surface of nanoparticles (e.g., gold, silica (B1680970), quantum dots). This could be used to tune the properties of the nanoparticles, such as their dispersibility or their interaction with other molecules.

Component of Anisotropic Nanocomposites: Functional biphenyl derivatives have been shown to be effective components of anisotropic nanosized composite materials. ivanovo.ac.ruresearcher.life The unique electronic and structural features of this compound could be harnessed in the development of such advanced materials.

Computational Design of Advanced Derivatives with Tailored Properties

In silico methods are powerful tools for the rational design of molecules with specific properties, thereby accelerating the discovery process and reducing experimental costs. nih.govnih.govrug.nl Computational chemistry can be extensively applied to predict the properties of this compound and to design novel derivatives with tailored functionalities.

Future research directions include:

Predicting Optoelectronic Properties: Quantum chemical calculations can be used to predict the electronic and optical properties of this compound and its derivatives, such as their absorption and emission spectra. mdpi.com This could guide the design of new materials for optoelectronic applications.

Generative Deep Learning for Molecular Design: Advanced machine learning models, such as generative deep learning, can be trained on large chemical databases to generate novel molecular structures with desired properties. nih.gov Such models could be employed to design derivatives of this compound with optimized properties for specific applications, such as enhanced biological activity or improved material characteristics.

Molecular Docking and Dynamics Simulations: To explore the potential of this compound as a biological tool, molecular docking and dynamics simulations can be used to predict its binding affinity and mode of interaction with various biological targets. This can provide valuable insights for the rational design of more potent and selective derivatives.

| Computational Method | Application | Desired Outcome |

| Quantum Chemistry | Property Prediction | Understanding of optoelectronic characteristics |

| Generative Deep Learning | Molecular Design | Generation of novel derivatives with tailored properties |

| Molecular Docking | Biological Target Interaction | Prediction of binding modes and affinities |

Q & A

Q. What are the common synthetic routes for 3-Chloro-4-(4-nitrophenoxy)biphenyl?

A widely used method involves nucleophilic aromatic substitution between 3-chloro-4-fluoronitrobenzene and 4-nitrophenol under alkaline conditions (e.g., K₂CO₃ in DMF), followed by reduction of the nitro group to an amine using iron powder in acidic media . Purification typically employs column chromatography with silica gel and a hexane/ethyl acetate gradient .

Q. What analytical techniques are recommended for structural characterization?

- NMR Spectroscopy : H and C NMR can confirm regioselectivity of substitution (e.g., aromatic proton shifts at δ 7.65–6.83 ppm for biphenyl systems) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 492 [M]) and fragmentation patterns to verify nitro group placement .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers address contradictions in reported environmental persistence data for this compound?

Discrepancies may arise from varying degradation pathways (e.g., photolysis vs. microbial degradation). Design experiments to:

Q. What strategies optimize regioselectivity in nitrophenoxy substitution reactions?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 4-nitrophenol, favoring substitution at the 4-position .

- Directing Groups : The chloro substituent at the 3-position deactivates the ring, directing nitrophenoxy to the 4-position. Confirm via DFT calculations (e.g., Fukui indices for electrophilic attack) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular Docking : Use crystal structures of target enzymes (e.g., MurA in antibacterial studies) to predict binding affinities. Modify the biphenyl scaffold with electron-withdrawing groups (e.g., trifluoromethyl) to improve interactions .

- ADMET Prediction : Apply tools like SwissADME to evaluate solubility and metabolic stability of nitro-containing derivatives .

Q. What methodologies resolve discrepancies in thermal stability studies?

- TGA-DSC Analysis : Compare decomposition onset temperatures under nitrogen vs. oxygen atmospheres to differentiate oxidative vs. pyrolytic pathways .

- XRD : Monitor crystalline phase changes at elevated temperatures (e.g., 100–300°C) to correlate stability with molecular packing .

Methodological Considerations

Q. How to design a bioactivity assay for antimicrobial potential?

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Enzyme Inhibition : Assay inhibition of bacterial enoyl-ACP reductase (FabI) via NADH depletion at 340 nm .

Q. What protocols ensure safe handling of nitro-containing intermediates?

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent nitro group reduction .

- Waste Disposal : Neutralize reaction residues with 10% NaHCO₃ before incineration to avoid dioxin formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.